molecular formula C11H11F2NO3 B030708 N-[(3,5-difluorophenyl)acetyl]alanine CAS No. 208124-34-9

N-[(3,5-difluorophenyl)acetyl]alanine

Cat. No. B030708
M. Wt: 243.21 g/mol
InChI Key: WMFFVAZKIWXNQV-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(3,5-difluorophenyl)acetyl]alanine, such as β-alanine derivatives and their involvement in plant metabolism, showcases the complexity and versatility of amino acid synthesis. For example, β-alanine forms a crucial part of pantothenate (vitamin B5) synthesis in plants, indicating a diverse array of synthesis pathways and their importance beyond human applications (Parthasarathy et al., 2019).

Molecular Structure Analysis

Analysis of molecular structures similar to N-[(3,5-difluorophenyl)acetyl]alanine involves understanding the interactions and configurations that contribute to their stability and function. The structural characterization of gold(III) complexes with amino acids offers insights into the coordination chemistry and potential reactivity of such compounds, providing a foundation for exploring the molecular structure of N-[(3,5-difluorophenyl)acetyl]alanine (Glišić et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine can be inferred from studies on related amino acids and derivatives. Alanine dehydrogenase's role in converting L-alanine to pyruvate in microbial metabolism highlights the potential chemical reactions N-[(3,5-difluorophenyl)acetyl]alanine might undergo, emphasizing its metabolic significance (Dave & Kadeppagari, 2019).

Physical Properties Analysis

Understanding the physical properties of N-[(3,5-difluorophenyl)acetyl]alanine requires examining aspects such as solubility, melting point, and crystallinity. These properties are crucial for determining the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are central to its application and function. Studies on similar compounds, like the metabolism of the aspartyl moiety of aspartame, offer insights into the enzymatic pathways and reactions that N-[(3,5-difluorophenyl)acetyl]alanine might be involved in, suggesting a wide range of chemical behaviors and interactions (Ranney & Oppermann, 1979).

Scientific Research Applications

Vibrational Spectroscopy in Biomolecular Research

Vibrational spectroscopy techniques such as vibrational absorption, vibrational circular dichroism, Raman scattering, Raman optical activity, and surface-enhanced Raman spectroscopy have been applied to study the structure, hydration, and binding of biomolecules, including amino acids and peptides like N-[(3,5-difluorophenyl)acetyl]alanine. These methods, combined with theoretical and experimental approaches, aim to understand the structure, function, and electronic properties of molecules in various environments, contributing to biophysical and environmental assays (Jalkanen et al., 2006).

Osmoregulation in Methanogenic Archaea

Research on Methanosarcina mazei Gö1 has shown that N-(epsilon)-acetyl-beta-lysine, a compatible solute found in methanogenic archaea grown at high salinities, can be substituted by amino acids like glutamate and alanine under conditions of high salt stress. This adaptation mechanism highlights the role of specific amino acids in osmoregulation and environmental stress response in microorganisms (Saum et al., 2009).

Enzyme Activity in Fungal Species

A study on the aquatic fungus Allomyces arbuscula identified an N-(alpha)-acetyl alanine aminopeptidase, suggesting a potential role in N-end rule proteolysis. The enzyme's specificity for N-(alpha)-acetlylated alanine and its inhibition patterns provide insights into fungal metabolism and protein degradation mechanisms (Beti et al., 2002).

Bioorganic-Inorganic Interface Characterization

Solid-state NMR methods have been employed to characterize the molecular interface between bioorganics and inorganics, using L-[1-(13)C,(15)N]Alanine on silica surfaces as a model. This research is crucial for understanding recognition mechanisms of inorganic surfaces by biomolecules, with implications for nanoelectronics, biomimetics, biomineralization, and medical applications (Ben Shir et al., 2010).

Amino Acid-Based Polyacetylenes

The synthesis and polymerization of novel amino acid-derived acetylene monomers, including those related to alanine, have been explored for creating polymers with unique properties and potential applications in various industrial fields. This study contributes to the development of new materials based on amino acid chemistry (Gao et al., 2003).

Safety And Hazards

The safety information available indicates that “N-[(3,5-difluorophenyl)acetyl]alanine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFFVAZKIWXNQV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478263
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-difluorophenyl)acetyl]alanine

CAS RN

208124-34-9
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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